molecular formula C19H19NO3S B2987101 N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034556-58-4

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2987101
CAS No.: 2034556-58-4
M. Wt: 341.43
InChI Key: XHRCNVYKJXJOSB-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that features a furan ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Benzylation: The furan ring is then benzylated using a benzyl halide in the presence of a base, such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylated furan with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: The corresponding alkane.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its sulfonamide moiety suggests potential use as an antibacterial or antifungal agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
  • N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both a furan ring and a benzenesulfonamide moiety. This combination of functional groups can impart specific chemical and biological properties that are not found in similar compounds. For example, the furan ring can participate in various chemical reactions, while the sulfonamide group can interact with biological targets.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-3-4-15(2)19(11-14)24(21,22)20-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCNVYKJXJOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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